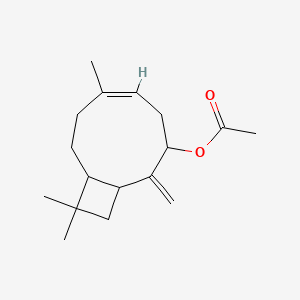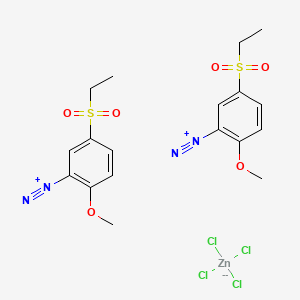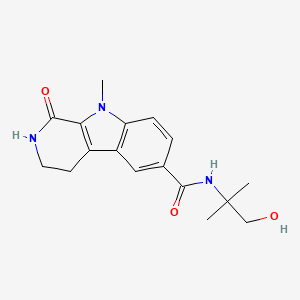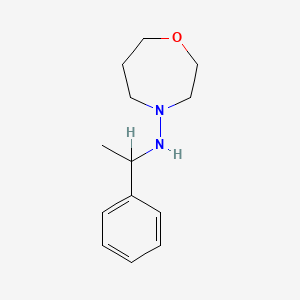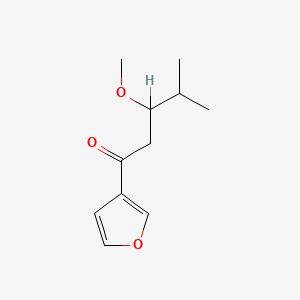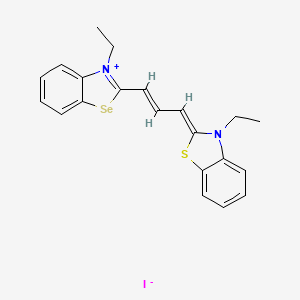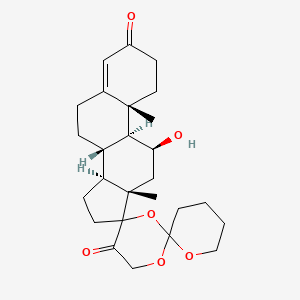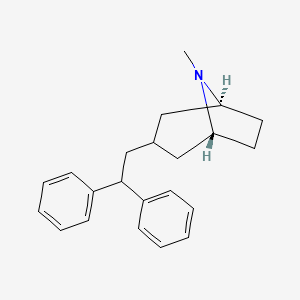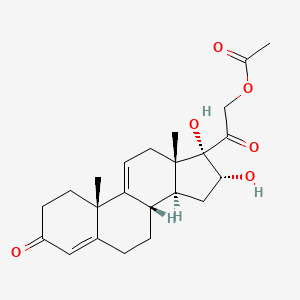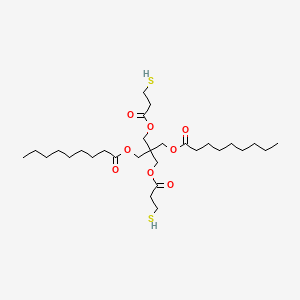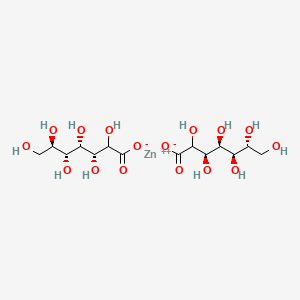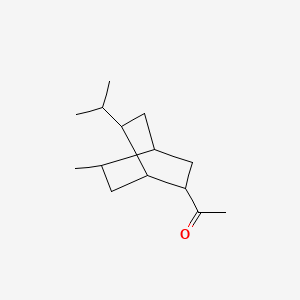
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for EINECS 284-835-8 are not explicitly detailed in the available sources. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for compounds listed in EINECS generally follow standardized protocols to ensure consistency and safety. These methods may include:
Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.
Continuous Processing: Utilizing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 284-835-8, like many organic compounds, may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition: Adding atoms or groups to unsaturated bonds, such as double or triple bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
EINECS 284-835-8 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action for EINECS 284-835-8 involves its interaction with molecular targets and pathways. While specific details are not available, general mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to elicit a biological response.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to EINECS 284-835-8 may include other organic molecules with comparable structures or functional groups. Examples include:
EINECS 284-283-8: Another compound listed in the EINECS inventory.
EINECS 284-325-5:
Uniqueness
EINECS 284-835-8’s uniqueness lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial utility compared to similar compounds.
Propriétés
Numéro CAS |
84963-33-7 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3 |
Clé InChI |
DFHXMXGNFYWHDV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(CC1CC2C(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



